N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxypropanamide
Description
Properties
IUPAC Name |
N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O3/c1-16(32-18-8-3-2-4-9-18)22(30)25-11-12-29-21-19(13-27-29)23(31)28(15-26-21)14-17-7-5-6-10-20(17)24/h2-10,13,15-16H,11-12,14H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKFZCXBQJSYFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC=C3F)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxypropanamide involves multiple steps, starting from commercially available precursors
Formation of Pyrazolopyrimidine Core: This step typically involves the condensation of an appropriate pyrazole derivative with a pyrimidine precursor under acidic or basic conditions.
Introduction of Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, often using fluorobenzyl halides and suitable nucleophiles.
Attachment of Phenoxypropanamide Moiety: The final step involves the coupling of the intermediate with phenoxypropanamide, usually through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxypropanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: This compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It is utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxypropanamide involves its interaction with soluble guanylate cyclase (sGC). This compound stimulates sGC, leading to increased production of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels result in vasodilation, reduced smooth muscle proliferation, and inhibition of platelet aggregation . These effects make it a valuable agent in the treatment of conditions like chronic heart failure.
Comparison with Similar Compounds
Core Modifications
- Example 53 (): 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Differences: Incorporates a chromen-4-one ring and an isopropylbenzamide group. Impact: The chromenone substituent may enhance π-π stacking in hydrophobic pockets, while the benzamide group could improve solubility compared to the phenoxypropanamide in the target compound .
- 930469-18-4 () : A pyrazolo[3,4-d]pyrimidine acetamide derivative with a diazenylphenyl group.
Fluorination Patterns
- The target compound’s 2-fluorobenzyl group contrasts with the 3-fluorophenyl substituent in Example 53 ().
Physicochemical and Pharmacokinetic Properties
Key Research Findings
- Substituent-Driven Activity: Fluorination at the benzyl position (target compound) improves metabolic stability compared to non-fluorinated analogs .
- Side Chain Influence: Phenoxypropanamide groups may reduce cytotoxicity compared to sulfonamides, as seen in Example 53, due to decreased electrophilicity .
- QSAR Insights () : Van der Waals descriptors suggest that the target compound’s fluorobenzyl group enhances hydrophobic interactions, critical for target binding .
Biological Activity
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxypropanamide is a complex compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly as a kinase inhibitor. Kinases are critical enzymes involved in various cellular processes, and their dysregulation is often associated with diseases such as cancer.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 437.5 g/mol. The presence of a fluorobenzyl group and a phenoxypropanamide moiety suggests enhanced pharmacological properties, including improved metabolic stability and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C22H20FN5O2 |
| Molecular Weight | 437.5 g/mol |
| Structural Features | Pyrazolo[3,4-d]pyrimidine core with fluorobenzyl and phenoxy groups |
Research indicates that compounds similar to this compound act primarily as cyclin-dependent kinase (CDK) inhibitors. CDKs play a pivotal role in cell cycle regulation, and their inhibition can lead to the suppression of tumor growth in various cancers.
Anticancer Properties
The compound has been evaluated for its anticancer activity through various in vitro and in vivo studies. For instance:
- Inhibition of Tumor Growth : Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can significantly reduce tumor mass in models of solid tumors and hematological malignancies such as multiple myeloma .
- Selectivity for CDKs : The compound exhibits selective inhibition against specific CDKs, which is crucial for minimizing off-target effects and enhancing therapeutic efficacy .
Other Biological Activities
Beyond its anticancer potential, this compound may also exhibit activities relevant to:
- Inflammation : Some studies suggest that related compounds can modulate inflammatory pathways.
- Neurodegenerative Diseases : The inhibition of specific kinases may provide therapeutic benefits in conditions like Alzheimer's disease.
Case Study 1: In Vitro Evaluation
A study assessed the cytotoxic effects of the compound on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability with IC50 values in the low micromolar range.
Case Study 2: In Vivo Efficacy
In animal models, administration of the compound resulted in significant tumor size reduction compared to control groups. This suggests promising potential for clinical applications in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
